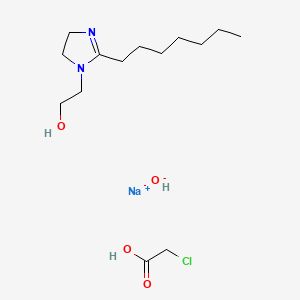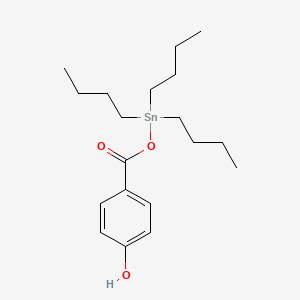
Tributylstannyl p-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributylstannyl p-hydroxybenzoate is an organotin compound that combines the properties of tributylstannyl and p-hydroxybenzoate. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The p-hydroxybenzoate moiety is a derivative of p-hydroxybenzoic acid, which is commonly used in the production of parabens, a class of preservatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributylstannyl p-hydroxybenzoate typically involves the reaction of p-hydroxybenzoic acid with tributyltin chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
p-Hydroxybenzoic acid+Tributyltin chloride→Tributylstannyl p-hydroxybenzoate+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tributylstannyl p-hydroxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form stannic derivatives.
Reduction: The compound can be reduced to form simpler organotin compounds.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield stannic derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Scientific Research Applications
Tributylstannyl p-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various organotin compounds that have applications in different industrial processes .
Mechanism of Action
The mechanism of action of tributylstannyl p-hydroxybenzoate involves its interaction with molecular targets through the stannyl and p-hydroxybenzoate moieties. The stannyl group can form bonds with carbon atoms, facilitating the formation of carbon-carbon bonds in organic synthesis. The p-hydroxybenzoate moiety can interact with biological molecules, potentially influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tributyltin chloride: A precursor used in the synthesis of tributylstannyl p-hydroxybenzoate.
p-Hydroxybenzoic acid: The parent compound of the p-hydroxybenzoate moiety.
Tributyltin acetate: Another organotin compound with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the combination of the stannyl and p-hydroxybenzoate moieties, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and potential biological activity .
Properties
CAS No. |
7414-81-5 |
|---|---|
Molecular Formula |
C19H32O3Sn |
Molecular Weight |
427.2 g/mol |
IUPAC Name |
tributylstannyl 4-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C4H9.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-3-4-2;/h1-4,8H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
CINMZTUXCWJRJI-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


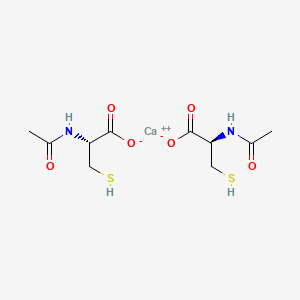
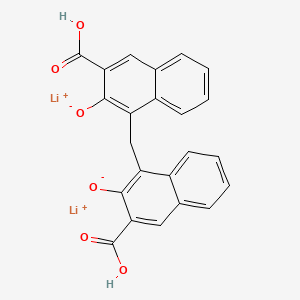
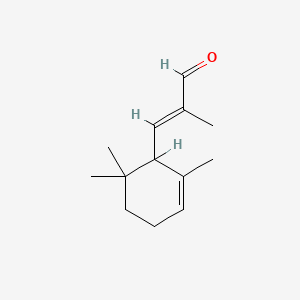
![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
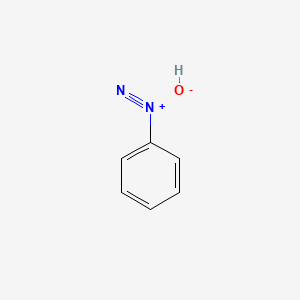

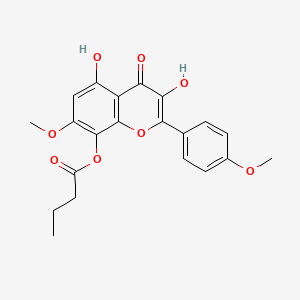
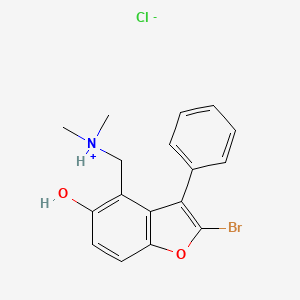
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
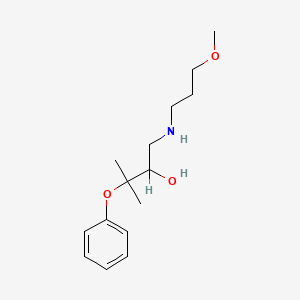
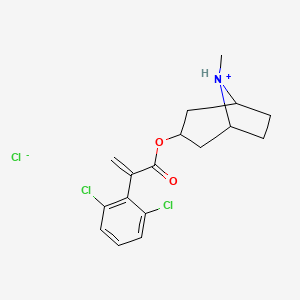
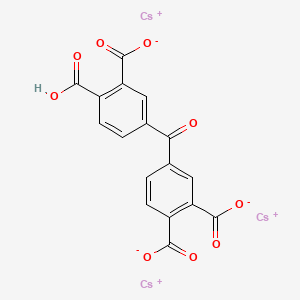
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)
